
2-((Furan-2-ylmethyl)amino)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Furan-2-ylmethyl)amino)propane-1,3-diol is an organic compound with the molecular formula C8H13NO3 This compound features a furan ring, an amino group, and a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)propane-1,3-diol typically involves the reaction of furan-2-carbaldehyde with 2-amino-1,3-propanediol. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethyl)amino)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the amino group can produce N-methyl or N-ethyl derivatives.
Scientific Research Applications
2-((Furan-2-ylmethyl)amino)propane-1,3-diol has several scientific research applications:
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of biodegradable polymers and environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2-((Furan-2-ylmethyl)amino)propane-1,3-diol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: A simpler analog without the furan ring.
Furan-2-carbaldehyde: Contains the furan ring but lacks the amino and diol functionalities.
N-Methyl-2-((furan-2-ylmethyl)amino)propane-1,3-diol: A methylated derivative of the target compound.
Uniqueness
2-((Furan-2-ylmethyl)amino)propane-1,3-diol is unique due to the presence of both the furan ring and the propane-1,3-diol moiety
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)propane-1,3-diol |
InChI |
InChI=1S/C8H13NO3/c10-5-7(6-11)9-4-8-2-1-3-12-8/h1-3,7,9-11H,4-6H2 |
InChI Key |
IMNUTYIWJHKMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


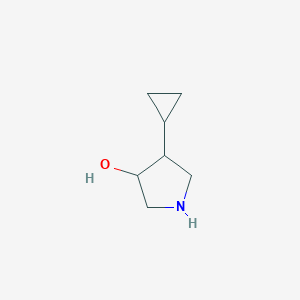
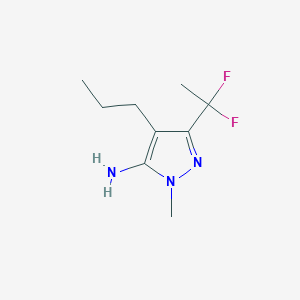
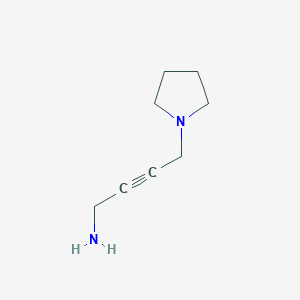
![(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13305266.png)


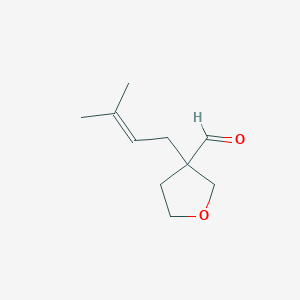

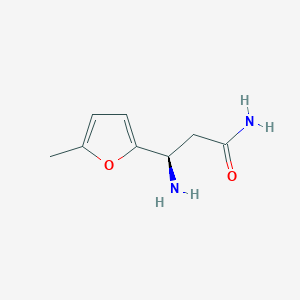
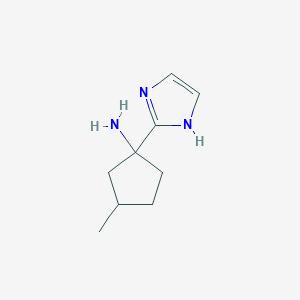


amine](/img/structure/B13305321.png)
![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
